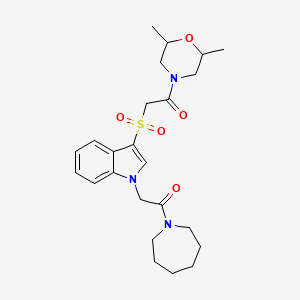

1-(azepan-1-yl)-2-(3-((2-(2,6-dimethylmorpholino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)ethanone

Description

Properties

IUPAC Name |

1-(azepan-1-yl)-2-[3-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]sulfonylindol-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H33N3O5S/c1-18-13-27(14-19(2)32-18)24(29)17-33(30,31)22-15-26(21-10-6-5-9-20(21)22)16-23(28)25-11-7-3-4-8-12-25/h5-6,9-10,15,18-19H,3-4,7-8,11-14,16-17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APLOCQZBVIHEBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(azepan-1-yl)-2-(3-((2-(2,6-dimethylmorpholino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)ethanone is a complex organic molecule with potential therapeutic applications. Its structure incorporates an azepane ring, a sulfonyl group, and an indole moiety, which are known to contribute to various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Structure and Properties

The molecular formula of the compound is , and it has a molecular weight of approximately 320.42 g/mol. The presence of the azepane ring and the 2,6-dimethylmorpholine moiety suggests potential interactions with biological targets such as receptors or enzymes.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, modifications in the structure of sulfonamides have been shown to enhance their potency as inhibitors of glycine transporter 1 (GlyT1), which is implicated in various cancers . The compound's ability to inhibit GlyT1 could lead to reduced tumor growth by altering the tumor microenvironment.

The proposed mechanism involves the inhibition of specific transporters or enzymes that play critical roles in cellular metabolism and proliferation. By targeting these pathways, This compound may disrupt cancer cell survival and promote apoptosis.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding how this compound behaves in biological systems. Preliminary data suggest favorable brain-plasma ratios for similar compounds, indicating potential central nervous system (CNS) penetration . This property is essential for developing treatments for CNS-related conditions.

Study on GlyT1 Inhibition

A notable study explored a series of glycine transporter inhibitors where modifications led to increased potency against GlyT1. The compound 39 , a derivative with structural similarities to This compound , exhibited an IC50 value of 37 nM, demonstrating its potential as a powerful inhibitor in this series .

Clinical Implications

Research has also highlighted the role of autotaxin in various diseases, including cancer. Compounds targeting this enzyme have shown promise in reducing pathological conditions associated with elevated lysophosphatidic acid (LPA) levels. The exploration of derivatives like This compound may provide insights into novel treatment strategies for such diseases .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogs and their distinguishing features are summarized below:

Key Observations :

- Substituent Effects: The morpholino group in the target compound introduces polarity and hydrogen-bonding capacity compared to phenyl or piperidine analogs.

- Molecular Weight : The target compound’s estimated molecular weight (~470–500 g/mol) exceeds simpler analogs (e.g., 299.34 g/mol in ), which may influence pharmacokinetics.

Physicochemical Properties

While explicit data (e.g., solubility, melting point) for the target compound are absent, inferences can be drawn from analogs:

- Sulfonyl Group Impact: The sulfonylethyl moiety increases molecular rigidity and polarity, as seen in the crystal structure of 1-{2-[(E)-2-(2-Nitrophenyl)ethenyl]-1-phenylsulfonyl-1H-indol-3-yl}ethanone (monoclinic, P21/n space group; intermolecular C–H···π interactions) .

- Azepane vs.

Analytical Characterization

- X-ray Crystallography : SHELX software (widely used for small-molecule refinement ) could resolve the target compound’s crystal structure, as seen in analogs .

- Spectroscopic Methods : High-resolution mass spectrometry (HRMS) and NMR (e.g., for indole derivatives in ) would identify functional groups and confirm purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.